

Certificate of analysis for Phenylmethan-d2-ol reference standards

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Compound of Interest

Compound Name: Phenylmethan-d2-ol

Cat. No.: B1357021

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A Comparative Analysis of Phenylmethan-d2-ol Reference Standards

For researchers, scientists, and drug development professionals utilizing **Phenylmethan-d2-ol** as an internal standard or for other applications requiring isotopic labeling, the quality and characterization of the reference standard are paramount. This guide provides an objective comparison of key analytical parameters for **Phenylmethan-d2-ol** reference standards, supported by detailed experimental protocols for the cited analyses. The data presented is a synthesized representation based on typical specifications offered by major suppliers in the market.

Data Presentation: Comparison of Phenylmethan-d2-ol Reference Standards

The following table summarizes the critical quality attributes for **Phenylmethan-d2-ol** reference standards from three representative suppliers. These attributes are essential for ensuring the accuracy and reproducibility of experimental results.

Parameter	Supplier A	Supplier B	Supplier C
Identity Confirmation	Conforms to Structure	Conforms to Structure	Conforms to Structure
Chemical Purity (by GC-FID)	99.8%	99.5%	≥ 99.0%
Isotopic Purity (by ¹ H-NMR)	98.5 atom % D	98.2 atom % D	≥ 98.0 atom % D
Isotopic Distribution (by MS)	d ₀ : 0.5%, d ₁ : 1.0%, d ₂ : 98.5%	d ₀ : 0.8%, d ₁ : 1.0%, d ₂ : 98.2%	Not specified
Residual Solvents	< 0.1%	< 0.2%	Meets USP <467>
Water Content (by Karl Fischer)	0.05%	0.1%	≤ 0.2%
Certificate of Analysis	Comprehensive Lot-Specific	Comprehensive Lot-Specific	Standard

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are based on standard analytical practices for deuterated reference materials.

Identity Confirmation by ¹H-NMR Spectroscopy

- Objective: To confirm the chemical structure of **Phenylmethan-d2-ol**.
- Instrumentation: 400 MHz (or higher) Nuclear Magnetic Resonance (NMR) Spectrometer.
- Sample Preparation: Accurately weigh approximately 10 mg of the **Phenylmethan-d2-ol** standard and dissolve in 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
- Data Acquisition: Acquire the ¹H-NMR spectrum using standard acquisition parameters.
- Analysis: The resulting spectrum is compared to a reference spectrum or theoretical chemical shifts. The spectrum should be consistent with the structure of **Phenylmethan-d2-**

ol, showing characteristic signals for the phenyl protons and the hydroxyl proton, and a significant reduction or absence of a signal for the benzylic protons.

Chemical Purity by Gas Chromatography-Flame Ionization Detection (GC-FID)

- Objective: To determine the chemical purity of the **Phenylmethan-d2-ol** standard.
- Instrumentation: Gas chromatograph equipped with a flame ionization detector (GC-FID).
- Sample Preparation: Prepare a solution of the **Phenylmethan-d2-ol** standard in a suitable solvent (e.g., Methanol) at a concentration of approximately 1 mg/mL.
- Chromatographic Conditions:
 - Column: 30 m x 0.25 mm ID, 0.25 μ m film thickness (e.g., DB-5 or equivalent).
 - Inlet Temperature: 250 °C.
 - Detector Temperature: 300 °C.
 - Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate.
- Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Isotopic Purity by ^1H -NMR Spectroscopy

- Objective: To determine the extent of deuterium incorporation at the benzylic position.
- Instrumentation: 400 MHz (or higher) NMR Spectrometer.
- Sample Preparation: Prepare a sample as described for identity confirmation.
- Data Acquisition: Acquire a quantitative ^1H -NMR spectrum.

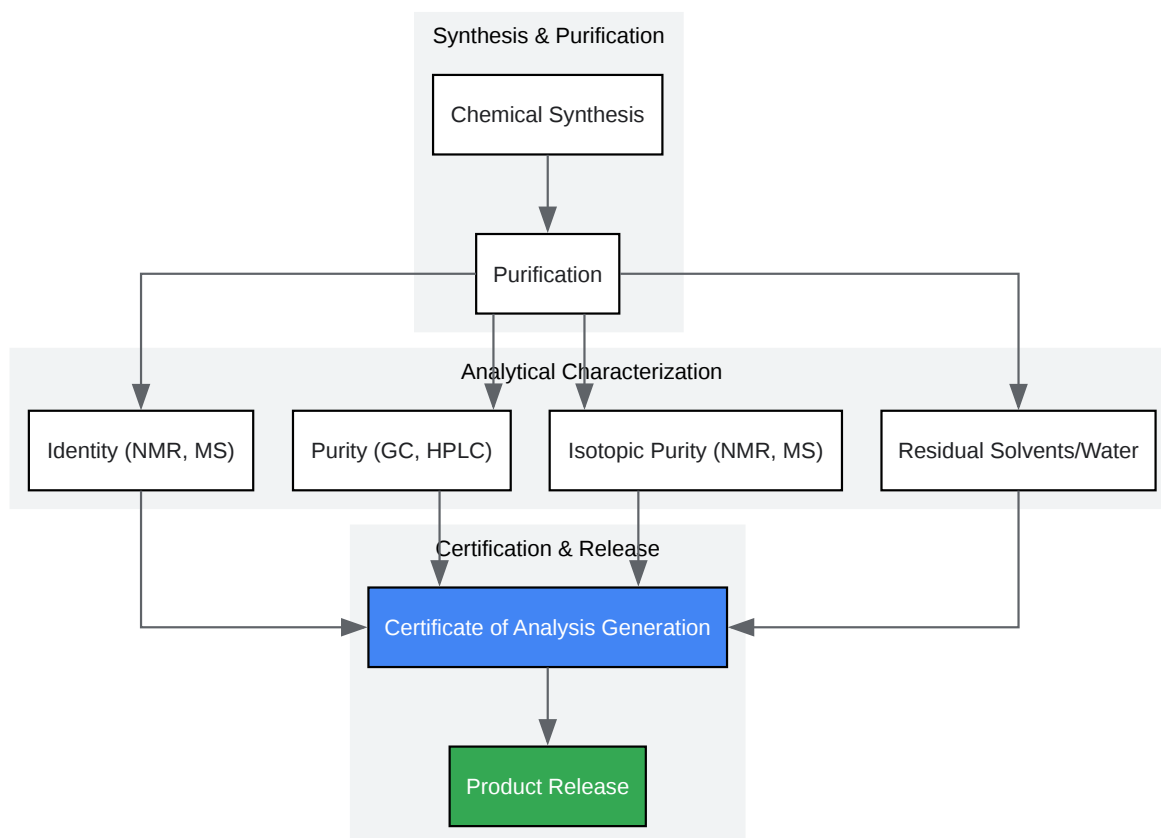
- Analysis: The integral of the residual benzylic proton signal is compared to the integral of a non-deuterated proton signal (e.g., the phenyl protons). The atom % D is calculated from this ratio.

Isotopic Distribution by Mass Spectrometry (MS)

- Objective: To determine the relative abundance of different isotopologues (d_0 , d_1 , d_2).
- Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Sample Preparation: Prepare a dilute solution of the standard in a suitable solvent.
- Analysis: The sample is introduced into the mass spectrometer, and the relative intensities of the molecular ions corresponding to the non-deuterated (d_0), singly deuterated (d_1), and doubly deuterated (d_2) forms of Phenylmethanol are measured.

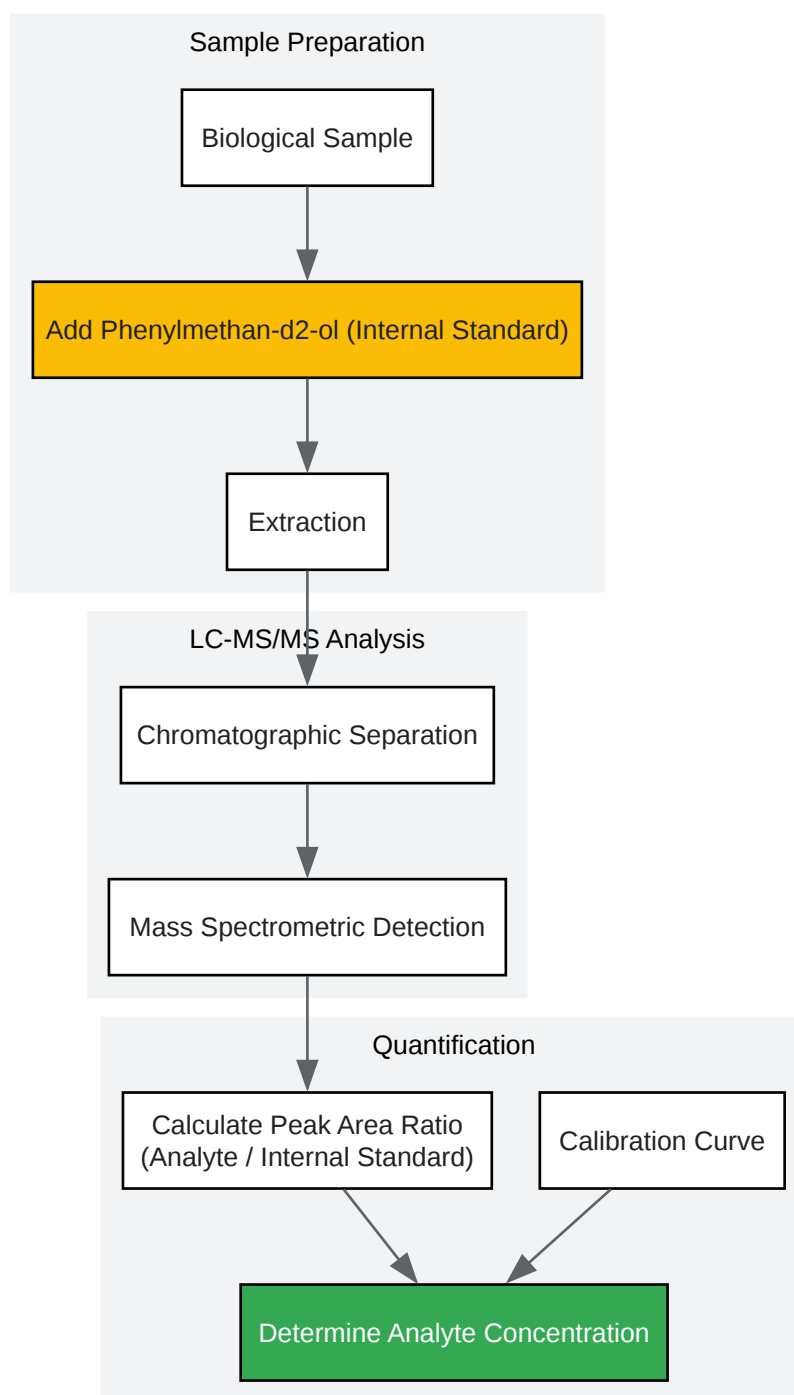
Visualizations

The following diagrams illustrate the logical workflow for the analysis of a **Phenylmethan- d_2 -ol** reference standard and the signaling pathway for its use as an internal standard in a quantitative assay.



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Caption: Workflow for Reference Standard Certification.



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Caption: Use as an Internal Standard in Bioanalysis.

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